Bis(3,5-dimethylphenyl)phosphine oxide

Description

Properties

IUPAC Name |

bis(3,5-dimethylphenyl)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18OP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXRTXPFJNGAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475953 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187344-92-9 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,5-dimethylphenyl)phosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(3,5-dimethylphenyl)phosphine oxide CAS number

An In-Depth Technical Guide to Bis(3,5-dimethylphenyl)phosphine Oxide

Introduction

This compound, identified by the CAS Number 187344-92-9 , is a diarylphosphine oxide that serves as a crucial synthetic intermediate and building block in modern organic chemistry and materials science.[1] While organophosphorus compounds were often historically viewed through the lens of their toxicity or as byproducts, the landscape has shifted dramatically. The incorporation of phosphine oxide moieties into advanced materials and, notably, into pharmaceuticals has highlighted their value. The P=O group's ability to act as a potent hydrogen bond acceptor, coupled with the tetrahedral phosphorus center allowing for precise three-dimensional orientation of substituents, offers unique opportunities in rational drug design.[2][3][4]

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthetic methodologies, key applications, and safety protocols. It is intended for researchers and professionals in drug development, catalysis, and fine chemical synthesis who seek to leverage the unique characteristics of this compound.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The two 3,5-dimethylphenyl (xylyl) groups attached to the phosphorus atom create significant steric bulk and influence the compound's electronic properties and solubility. This substitution pattern is critical for its role in forming sterically demanding ligands used in catalysis.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 187344-92-9 | [1][5] |

| Molecular Formula | C₁₆H₁₉OP | [5] |

| Molecular Weight | 258.30 g/mol | [5][6] |

| Appearance | White to Almost white powder/crystal | [1] |

| Melting Point | 82-84 °C | |

| Boiling Point | 414.8 °C at 760 mmHg (Predicted) | |

| Purity | Typically >96.0% (HPLC) | [1] |

| InChI Key | AWAYSUMOANJULO-UHFFFAOYSA-N | [6] |

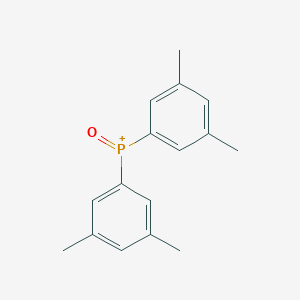

Structural Representation

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of diarylphosphine oxides can be achieved through several reliable methods. A common and effective laboratory-scale approach involves the reaction of a Grignard reagent with phosphorus oxychloride, followed by hydrolysis.

Synthetic Workflow: Grignard-Based Synthesis

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a representative synthesis. Note: This procedure should be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.

-

Grignard Reagent Preparation:

-

To an oven-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of 1-bromo-3,5-dimethylbenzene in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux with external heating if necessary.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

-

-

Phosphinylation:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus oxychloride (POCl₃) in anhydrous THF dropwise, maintaining the internal temperature below 5 °C. A 2:1 molar ratio of Grignard reagent to POCl₃ is targeted.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain this compound as a white crystalline solid.

-

A key reaction of this compound is its reduction to the corresponding phosphine, Bis(3,5-dimethylphenyl)phosphine. This phosphine is a valuable ligand in transition metal catalysis.[7] A common reducing agent for this transformation is Red-Al® (sodium bis(2-methoxyethoxy)aluminum dihydride).[8]

Applications in Drug Discovery and Catalysis

The true value of this compound is realized in its application as a precursor and in the broader context of phosphine oxides in medicinal chemistry.

Role as a Ligand Precursor

The primary application is as a stable, air-tolerant precursor to Bis(3,5-dimethylphenyl)phosphine.[7] This phosphine is a bulky, electron-rich ligand used in various cross-coupling reactions that are fundamental to pharmaceutical synthesis, including:

-

Suzuki-Miyaura Coupling

-

Buchwald-Hartwig Amination

-

Heck Reaction

-

Sonogashira Coupling

The steric hindrance provided by the two 3,5-dimethylphenyl groups on the phosphine ligand can enhance catalytic activity and selectivity in these transformations.

The Phosphine Oxide Moiety in Medicinal Chemistry

The approval of the anticancer drug Brigatinib in 2017 by the FDA was a landmark event that validated the phosphine oxide moiety as a valuable pharmacophore.[2][3][4] This has spurred significant interest in using phosphine oxides to modulate the properties of drug candidates.

Key Advantages in Drug Design:

-

Potent H-Bond Acceptor: The P=O bond is a strong hydrogen bond acceptor, enabling high-affinity interactions with biological targets like kinase enzymes.[2]

-

Improved Physicochemical Properties: Incorporation of a dimethylphosphine oxide (DMPO) group has been shown to dramatically increase aqueous solubility and reduce lipophilicity (logD), which can improve a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]

-

Metabolic Stability: The polarity of the phosphine oxide group can lead to improved metabolic stability and a longer half-life in human liver microsomes.[2]

-

Tunable 3D Structure: The tetrahedral phosphorus center allows for precise control over the spatial arrangement of substituents, providing a rigid scaffold for optimizing binding interactions.

Caption: Role of the phosphine oxide moiety in enhancing drug properties.

Safety and Handling

This compound is classified as harmful and requires careful handling.

-

GHS Pictogram: GHS07 (Harmful)

-

Signal Word: Warning[6]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[1] It should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere to prevent degradation.

References

-

LookChem. This compound. [Link]

-

PubChem. This compound | C16H18OP+ | CID 12022244. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

MDPI. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. [Link]

-

SynOpen. P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. [Link]

-

Organic Syntheses. bis[3,5-bis(trifluoromethyl)phenyl]phosphine. [Link]

-

ChemRxiv. Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. [Link]

Sources

- 1. This compound | 187344-92-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 3. enamine.net [enamine.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. lookchem.com [lookchem.com]

- 6. 187344-92-9 | this compound - AiFChem [aifchem.com]

- 7. Buy Bis(3,5-dimethylphenyl)phosphine | 71360-06-0 [smolecule.com]

- 8. BIS(3,5-DIMETHYLPHENYL)PHOSPHINE synthesis - chemicalbook [chemicalbook.com]

Bis(3,5-dimethylphenyl)phosphine oxide molecular weight

An In-Depth Technical Guide to Bis(3,5-dimethylphenyl)phosphine Oxide: Properties, Synthesis, and Applications

Introduction

Phosphine oxides are a class of organophosphorus compounds characterized by a tetrahedral phosphorus center double-bonded to an oxygen atom and single-bonded to three organic substituents. For many years, they were often regarded simply as stable, sometimes undesirable, byproducts of reactions involving trivalent phosphines. However, the scientific community's perspective has evolved dramatically. Researchers now recognize phosphine oxides as valuable compounds in their own right, possessing unique physicochemical properties that render them highly useful in medicinal chemistry, materials science, and catalysis.[1][2]

The core of their utility lies in the phosphoryl group (P=O), which is a very strong hydrogen-bond acceptor.[1] This feature, combined with the tetrahedral geometry that allows for precise three-dimensional orientation of substituents, makes them powerful tools for modulating properties like solubility, polarity, and metabolic stability in drug candidates.[1] The FDA's approval of Brigatinib, an anticancer drug featuring a phosphine oxide moiety, has cemented their importance and spurred further investigation into their potential.[1]

This guide focuses on a specific member of this class: this compound. Through an examination of its properties, synthesis, and applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource on this versatile chemical entity.

Physicochemical and Structural Properties

This compound is a white crystalline solid at room temperature. The two 3,5-dimethylphenyl (or xylyl) groups attached to the phosphorus atom provide significant steric bulk. This structure influences its solubility, reactivity, and the properties of the metal complexes formed from its corresponding phosphine. The key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 258.3 g/mol | [3][4][5][6] |

| Molecular Formula | C₁₆H₁₉OP | [3][4][5] |

| CAS Number | 187344-92-9 | [3][4][7] |

| Appearance | White to Almost white powder/crystal | |

| Melting Point | 82-84 °C | [3] |

| Boiling Point | 414.8 °C at 760 mmHg | [3] |

| Purity (Typical) | >96-98% | [3] |

Synthesis and Characterization

The most direct and common route to synthesizing this compound is through the oxidation of its trivalent phosphine precursor, bis(3,5-dimethylphenyl)phosphine.[8] This transformation is typically efficient and high-yielding, leveraging the oxophilicity of phosphorus.

Experimental Protocol: Synthesis via Oxidation

This protocol describes a representative method for the oxidation of bis(3,5-dimethylphenyl)phosphine.

-

Dissolution: Dissolve bis(3,5-dimethylphenyl)phosphine (1 equivalent) in a suitable organic solvent such as toluene or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C. This is to moderate the exothermic reaction.

-

Addition of Oxidant: Slowly add an oxidizing agent, such as a 30% aqueous solution of hydrogen peroxide (H₂O₂), dropwise to the stirred solution. Other oxidants like air or molecular oxygen can also be used, though reaction times may vary.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is fully consumed.

-

Workup: Quench the reaction by adding an aqueous solution of sodium sulfite to destroy any excess peroxide. Transfer the mixture to a separatory funnel, wash the organic layer with water and then with brine.

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

³¹P NMR: This is the most definitive technique for phosphorus compounds. The phosphine oxide will show a characteristic downfield shift compared to the starting phosphine.

-

¹H and ¹³C NMR: To confirm the structure of the dimethylphenyl groups.

-

Mass Spectrometry: To verify the molecular weight of 258.3 g/mol .[3][4][5][6]

-

HPLC: To determine the purity of the final product, which is typically greater than 96%.

Applications in Research and Drug Development

The utility of this compound spans several areas, primarily as a key synthetic intermediate and as a structural motif in medicinal chemistry.

Precursor for Phosphine Ligands

While the phosphine oxide itself is generally not used as a ligand, it is the immediate, air-stable precursor to bis(3,5-dimethylphenyl)phosphine, a valuable ligand in transition-metal catalysis. The corresponding phosphine is employed in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[9] Therefore, the phosphine oxide serves as a stable and convenient starting material that can be reduced just before use.

This protocol is adapted from a general procedure for the reduction of phosphine oxides.[10]

-

Setup: To an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent) and anhydrous toluene.

-

Addition of Reducing Agent: Cool the stirred suspension to -5 to 0 °C. Slowly add a solution of a reducing agent, such as sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®), in toluene.[10]

-

Reaction: Maintain the temperature between -5 and 5 °C and allow the reaction to proceed for several hours (e.g., 5.5 hours).[10]

-

Quenching: After the reaction is complete (monitored by TLC or ³¹P NMR), cautiously quench the mixture at <5 °C by the slow addition of water.

-

Isolation: Allow the mixture to separate into layers. The organic (toluene) layer is separated, dried, and the solvent is removed under reduced pressure to yield bis(3,5-dimethylphenyl)phosphine. The product should be handled under an inert atmosphere as phosphines are susceptible to oxidation.

Role in Medicinal Chemistry

The incorporation of a phosphine oxide group is an emerging strategy in drug design to enhance the physicochemical properties of a lead compound.[1][2]

-

Improved Solubility and Polarity: The P=O moiety is highly polar and a strong hydrogen bond acceptor. Replacing less polar groups (like amides or sulfonamides) with a phosphine oxide can significantly increase a compound's aqueous solubility, which is often a major hurdle in drug development.[1]

-

Enhanced Metabolic Stability: The increased polarity can lead to improved metabolic stability and a longer half-life in human liver microsomes.[1]

-

Scaffold for Derivatization: The tetrahedral phosphorus atom provides three vectors for chemical modification, allowing for fine-tuning of a molecule's shape and properties to optimize its interaction with a biological target.[1]

Caption: Role of the phosphine oxide moiety in enhancing drug properties.

The success of Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor, demonstrates the real-world impact of this strategy. The introduction of a dimethylphosphine oxide group was a key step in developing a highly potent and selective drug.[1]

Conclusion

This compound is more than just a chemical reagent; it is a versatile building block with significant relevance in modern chemistry. Its primary role is as a stable, easily handled precursor to the catalytically important bis(3,5-dimethylphenyl)phosphine ligand. Furthermore, it exemplifies the growing class of phosphine oxides whose unique electronic and structural properties are being strategically harnessed by medicinal chemists to overcome long-standing challenges in drug discovery, such as poor solubility and metabolic instability. A thorough understanding of its synthesis, properties, and applications provides researchers with a powerful tool for innovation in both catalysis and pharmaceutical development.

References

-

This compound. LookChem. [Link]

-

This compound | C16H18OP+ | CID 12022244. PubChem. [Link]

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. [Link]

-

SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES. Organic Syntheses. [Link]

-

Some phosphine oxide derivatives with medicinal applications. ResearchGate. [Link]

Sources

- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 187344-92-9 [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound , 97% , 187344-92-9 - CookeChem [cookechem.com]

- 6. 187344-92-9 | this compound - AiFChem [aifchem.com]

- 7. This compound | C16H18OP+ | CID 12022244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Bis(3,5-dimethylphenyl)phosphine | 71360-06-0 [smolecule.com]

- 9. ビス(3,5-ジメチルフェニル)ホスフィン | Sigma-Aldrich [sigmaaldrich.com]

- 10. BIS(3,5-DIMETHYLPHENYL)PHOSPHINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Bis(3,5-dimethylphenyl)phosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bis(3,5-dimethylphenyl)phosphine oxide in Modern Chemistry

This compound is a sterically hindered diarylphosphine oxide that has garnered significant interest in various fields of chemical research, particularly in catalysis and materials science. Its bulky 3,5-dimethylphenyl substituents create a unique electronic and steric environment around the phosphorus center, influencing the reactivity and selectivity of catalytic systems it is a part of. In drug development, organophosphorus compounds, including phosphine oxides, are explored for their potential as ligands for metal-based therapeutics and as building blocks for complex molecular architectures. This guide provides a comprehensive, in-depth technical protocol for the synthesis of this compound, grounded in established chemical principles and safety practices.

Core Synthesis Strategy: The Grignard Reaction

The most common and efficient method for the synthesis of this compound involves the reaction of a Grignard reagent, specifically 3,5-dimethylphenylmagnesium bromide, with phosphoryl chloride (POCl₃). This classic organometallic reaction provides a robust pathway for the formation of the crucial phosphorus-carbon bonds.

The Underlying Mechanism

The synthesis proceeds through a nucleophilic substitution reaction at the phosphorus center. The Grignard reagent, 3,5-dimethylphenylmagnesium bromide, acts as a potent nucleophile, with the carbon atom of the dimethylphenyl group attacking the electrophilic phosphorus atom of phosphoryl chloride. This reaction occurs in a stepwise manner, with the sequential displacement of the chloride ions.[1]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 3,5-Dimethylbromobenzene | C₈H₉Br | 185.06 | 10.0 g | >98% |

| Magnesium turnings | Mg | 24.31 | 1.4 g | >99% |

| Phosphoryl chloride | POCl₃ | 153.33 | 3.5 g | >99% |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | Anhydrous |

| Iodine | I₂ | 253.81 | 1-2 small crystals | Reagent grade |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | 100 mL | |

| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | Reagent grade |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | To dry | |

| Hexane | C₆H₁₄ | 86.18 | For recrystallization | Reagent grade |

| Ethyl acetate | C₄H₈O₂ | 88.11 | For recrystallization | Reagent grade |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line (optional, but recommended)

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Melting point apparatus

Step-by-Step Methodology

Part 1: Preparation of the Grignard Reagent (3,5-Dimethylphenylmagnesium bromide)

-

Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C for at least 4 hours and allowed to cool under a stream of inert gas (argon or nitrogen). This is critical as Grignard reagents are highly sensitive to moisture.

-

Initiation of Grignard Reaction: To the three-necked flask, add the magnesium turnings (1.4 g) and a small crystal of iodine. The iodine helps to activate the magnesium surface. Assemble the flask with the reflux condenser and dropping funnel, ensuring all joints are well-sealed. Maintain a positive pressure of inert gas.

-

Addition of Alkyl Halide: In the dropping funnel, prepare a solution of 3,5-dimethylbromobenzene (10.0 g) in anhydrous diethyl ether (50 mL). Add a small portion (approximately 5 mL) of this solution to the magnesium turnings.

-

Reaction Initiation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and the formation of a cloudy gray solution. Gentle warming with a heat gun may be necessary to start the reaction. Once initiated, the reaction is exothermic.

-

Controlled Addition: Once the reaction is self-sustaining, add the remaining 3,5-dimethylbromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion of Grignard Formation: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be a dark gray to brown color.[2]

Part 2: Synthesis of this compound

-

Preparation of Phosphoryl Chloride Solution: In a separate dry flask, prepare a solution of phosphoryl chloride (3.5 g) in anhydrous diethyl ether (50 mL).

-

Cooling the Grignard Reagent: Cool the freshly prepared Grignard reagent in an ice bath to 0°C.

-

Slow Addition of Phosphoryl Chloride: Add the phosphoryl chloride solution dropwise to the stirred Grignard reagent via the dropping funnel. This addition is highly exothermic and should be done slowly to maintain the reaction temperature below 10°C. A white precipitate will form.[3]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for at least 2 hours.

-

Reaction Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL) while cooling the flask in an ice bath. This will hydrolyze the unreacted Grignard reagent and the intermediate phosphorus species.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Part 3: Purification

-

Recrystallization: The crude this compound can be purified by recrystallization. A mixture of hexane and ethyl acetate is a suitable solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven. The melting point of pure this compound is reported to be in the range of 82-84°C.[4]

Safety and Hazard Considerations

-

Phosphoryl chloride is highly corrosive, toxic, and reacts violently with water.[5][6][7][8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

3,5-Dimethylbromobenzene is a skin and eye irritant.[9][10] Standard laboratory safety precautions should be followed.

-

Diethyl ether is extremely flammable. All operations involving diethyl ether should be conducted away from open flames or sources of ignition.

-

Grignard reagents are highly reactive and moisture-sensitive. The reaction should be carried out under an inert atmosphere.[11]

Visualizing the Process

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to strict safety precautions, researchers can confidently and successfully prepare this valuable compound for a wide range of applications in catalysis, materials science, and drug development. The provided workflow and mechanistic diagrams offer a clear visual representation of the process, further aiding in the successful execution of this synthesis.

References

-

Filo. (2025, November 12). Mechanism for the reaction between phosphorus trichloride and phenyl magnesium chloride. Retrieved from [Link]

-

MDPI. (n.d.). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Retrieved from [Link]

-

Lanxess. (2015, August). Phosphorus oxychloride. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 17). Phosphorus(V) oxychloride - SAFETY DATA SHEET. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 5). 1,3-Dibromobenzene - SAFETY DATA SHEET. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). REACTION OF GRIGNARD REAGENTS WITH PHOSPHINOUS CHLORIDES HAVING THE ANTI-7-PHOSPHANORBORNENE FRAMEWORK. Retrieved from [Link]

-

YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-bromo-3,5-dimethyl-. Retrieved from [Link]

-

Chemsrc. (2025, August 21). 1-Bromo-3,5-dimethylbenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (2022, July 1). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Removing Triphenylphosphine Oxide. Retrieved from [Link]

Sources

- 1. Mechanism for the reaction between phosphorus trichloride and phenyl magn.. [askfilo.com]

- 2. 3,5-二甲苯基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. lookchem.com [lookchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. lanxess.com [lanxess.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. Benzene, 1-bromo-3,5-dimethyl- | C8H9Br | CID 136357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of Bis(3,5-dimethylphenyl)phosphine oxide

An In-depth Technical Guide to Bis(3,5-dimethylphenyl)phosphine Oxide: Properties, Synthesis, and Applications

Abstract

This compound is a significant organophosphorus compound, primarily valued as a stable, air-tolerant precursor to the bulky, electron-rich phosphine ligand, Bis(3,5-dimethylphenyl)phosphine. This ligand is instrumental in advancing numerous transition metal-catalyzed reactions that are foundational to pharmaceutical, agrochemical, and materials science research. The phosphine oxide moiety itself possesses unique physicochemical properties, such as a strong hydrogen-bond accepting capability, which imparts increased polarity and metabolic stability, making it an emerging scaffold in medicinal chemistry. This guide provides a comprehensive overview of the , details its synthesis and key chemical transformations, presents a validated experimental protocol for its reduction, and discusses essential safety and handling procedures.

Introduction to a Versatile Phosphorus Compound

Organophosphorus compounds, particularly phosphine oxides, have evolved from being considered mere byproducts to becoming key players in synthetic and medicinal chemistry.[1] this compound stands out within this class as a pivotal intermediate. Its chemical structure features a tetrahedral phosphorus center bonded to an oxygen atom and two 3,5-dimethylphenyl (xylyl) groups.

The primary significance of this compound lies in its role as a convenient and stable solid precursor to Bis(3,5-dimethylphenyl)phosphine.[2] The corresponding phosphine is a highly effective ligand in catalysis, particularly for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[3][4] The steric bulk from the xylyl groups and the electron-donating nature of the phosphine are critical for achieving high catalytic activity and selectivity.[4] The air-stability of the phosphine oxide allows for easy storage and handling, circumventing the challenges associated with its air-sensitive phosphine analogue.

Furthermore, the phosphine oxide functional group is gaining considerable attention in drug development. Its ability to act as a strong hydrogen bond acceptor can enhance solubility and metabolic stability, as demonstrated by the FDA-approved anticancer drug, brigatinib.[1][5] This has spurred interest in phosphine oxides like this compound as potential structural motifs in the design of new therapeutic agents.

Physicochemical Properties

The physical and chemical characteristics of this compound define its utility and handling requirements. It is a white crystalline solid at room temperature, making it easy to weigh and dispense in a laboratory setting.[6][7]

Caption: Molecular Structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 187344-92-9 | [6][8] |

| Molecular Formula | C₁₆H₁₉OP | [6][9] |

| Molecular Weight | 258.3 g/mol | [6][9] |

| Appearance | White to almost white solid/powder/crystal | [6][7][10] |

| Melting Point | 82-84 °C | [6] |

| Boiling Point | 414.8 °C at 760 mmHg (Predicted) | [6] |

| Purity | Typically ≥97% | [6] |

| Storage Conditions | Store at room temperature or 4°C, in a dark place under an inert atmosphere. |[6] |

Synthesis and Mechanistic Considerations

The synthesis of diarylphosphine oxides is well-established, with the Grignard reaction being a cornerstone methodology for forming carbon-phosphorus bonds. A highly plausible and efficient route to this compound involves the reaction of a Grignard reagent derived from 3,5-dimethylbromobenzene with a phosphorus electrophile like phosphoryl chloride (POCl₃).

Causality of the Synthetic Route:

-

Grignard Reagent Formation: 3,5-Dimethylbromobenzene is reacted with magnesium metal in an ether solvent (like THF) to form 3,5-dimethylphenylmagnesium bromide. This organometallic species acts as a potent nucleophile.

-

Nucleophilic Substitution: Two equivalents of the Grignard reagent are added to phosphoryl chloride. The reaction proceeds via a stepwise nucleophilic substitution, where the aryl nucleophiles displace two chloride ions from the phosphorus center.

-

Hydrolysis/Workup: The reaction is quenched with an acidic aqueous solution to hydrolyze the remaining P-Cl bond and protonate the phosphinate intermediate, yielding the final phosphine oxide product.

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity and Key Applications

Reduction to Bis(3,5-dimethylphenyl)phosphine

The most critical transformation of this compound is its reduction to the corresponding phosphine. The P=O bond is thermodynamically stable, requiring potent reducing agents for cleavage. Reagents such as silanes (e.g., trichlorosilane) or metal hydrides like sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al) are effective.[2]

This reduction is paramount because the product, Bis(3,5-dimethylphenyl)phosphine, is a valuable Buchwald-type ligand. Its steric hindrance and electron-rich nature accelerate the rate-limiting oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling cycles, leading to higher yields and turnover numbers.[4]

Emerging Roles in Science

Beyond its use as a ligand precursor, the inherent properties of the phosphine oxide group are being explored in other fields. In materials science, diarylphosphine oxides have been investigated as effective flame retardants for polymers like epoxy resins.[11] In medicinal chemistry, the polarity and hydrogen-bonding capacity of the P=O group can be leveraged to improve the pharmacokinetic profiles of drug candidates, enhancing solubility and metabolic resistance.[5]

Experimental Protocol: Reduction to Bis(3,5-dimethylphenyl)phosphine

This protocol details a validated method for synthesizing the phosphine from its oxide precursor, adapted from established literature.[2]

Protocol 5.1: Synthesis of Bis(3,5-dimethylphenyl)phosphine via Reduction

Principle: This procedure uses Red-Al, a powerful and soluble reducing agent, to cleave the stable phosphorus-oxygen double bond. The entire process must be conducted under a strictly inert atmosphere (Argon or Nitrogen) as the resulting phosphine is highly susceptible to oxidation by air.

Materials & Reagents:

-

This compound

-

Toluene (anhydrous)

-

Red-Al (70% solution in toluene)

-

Deionized water

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Separatory funnel

Caption: Experimental workflow for the reduction of the phosphine oxide.

Procedure:

-

Inert Atmosphere Setup: Equip a flame-dried Schlenk flask with a magnetic stir bar and place it under a positive pressure of argon.

-

Dissolution: Add this compound (e.g., 3 mmol) to the flask, followed by anhydrous toluene (e.g., 2.5 mL). Stir until fully dissolved.

-

Cooling: Cool the solution to between -5 and 0 °C using an appropriate cooling bath (e.g., ice-salt).

-

Reagent Addition: Slowly add the Red-Al solution (e.g., 3 mmol) dropwise via syringe over approximately 30 minutes. It is critical to maintain the internal temperature between -5 and 5 °C during the addition to control the exothermic reaction.

-

Reaction: Allow the reaction to stir at this temperature for 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by sampling and quenching a small aliquot.

-

Quenching: After the reaction is complete, cautiously quench the mixture by slowly adding deionized water while ensuring the temperature remains below 5 °C.

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Let the layers stand and separate for approximately 20 minutes.

-

Isolation: Carefully transfer the upper toluene layer containing the product to another flask. The product is isolated by removing the toluene under reduced pressure.

Characterization: The resulting Bis(3,5-dimethylphenyl)phosphine can be characterized by its GC purity and spectroscopic methods such as ³¹P NMR and ¹H NMR. The expected yield is typically high (>90%).[2]

Safety and Handling

This compound requires careful handling due to its potential health and environmental effects.

-

GHS Hazards: The compound is classified as harmful if swallowed (H302), causes skin and serious eye irritation (H315, H319), may cause respiratory irritation (H335), and is toxic to aquatic life with long-lasting effects (H411). Associated pictograms are GHS07 (Harmful/Irritant) and GHS09 (Environmental Hazard).

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid powder should be performed in a well-ventilated fume hood to avoid inhalation.

-

Handling: Avoid creating dust. Ensure all equipment is clean and dry.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to ensure long-term stability.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Prevent release into the environment.

Conclusion

This compound is a compound of significant practical importance in modern chemistry. Its value is anchored in its role as a stable and easily manageable precursor to a highly effective phosphine ligand used in catalysis. Its robust physicochemical properties, coupled with the growing interest in phosphine oxides for medicinal and materials applications, underscore its versatility. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for researchers aiming to leverage its full potential in their scientific endeavors.

References

-

This compound | C16H18OP+ | CID 12022244 - PubChem. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. (2023). MDPI. Retrieved January 9, 2026, from [Link]

-

Reaction scope of diaryl phosphine oxides. Reaction conditions: 1a (0.1... - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

and Axially-Chiral Biaryl Phosphine Oxides by Enantioselective CpxIrIII-Catalyzed CH Arylations - Infoscience. (n.d.). EPFL. Retrieved January 9, 2026, from [Link]

-

Direct, Oxidative Halogenation of Diaryl- or Dialkylphosphine oxides with (Dihaloiodo)arenes - UWSpace. (2018). University of Waterloo. Retrieved January 9, 2026, from [Link]

-

This compound, CasNo.187344-92-9 - LookChem. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]

-

bis[3,5-bis(trifluoromethyl)phenyl]phosphine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

-

This compound - LookChem. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application - ChemRxiv. (2024). ChemRxiv by Cambridge Open Engage. Retrieved January 9, 2026, from [Link]

-

Scope of diarylphosphine oxides. Reaction conditions: Pt anode, Pt... - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Phosphine oxide synthesis by substitution or addition - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

-

Optimizing Synthesis: The Role of Bis(3,5-dimethylphenyl)phosphine in Modern Catalysis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]

-

This compound 96.0+%, TCI America™ | Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 9, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. BIS(3,5-DIMETHYLPHENYL)PHOSPHINE synthesis - chemicalbook [chemicalbook.com]

- 3. Bis(3,5-dimethylphenyl)phosphine 71360-06-0 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 6. This compound , 97% , 187344-92-9 - CookeChem [cookechem.com]

- 7. This compound, CasNo.187344-92-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 8. This compound | C16H18OP+ | CID 12022244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound|lookchem [lookchem.com]

- 10. This compound | 187344-92-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. mdpi.com [mdpi.com]

Solubility Profile of Bis(3,5-dimethylphenyl)phosphine Oxide: A Methodological Framework for Researchers

An In-Depth Technical Guide

Abstract

Bis(3,5-dimethylphenyl)phosphine oxide is a compound of increasing interest within synthetic chemistry and materials science. As with any chemical entity, a thorough understanding of its solubility is fundamental for its effective application, from reaction optimization and purification to its potential use in formulation and materials development. This technical guide addresses the current scarcity of publicly available quantitative solubility data for this specific phosphine oxide. Rather than merely collating sparse data, this document provides a comprehensive, scientifically grounded framework for researchers to systematically determine the solubility of this compound. It outlines the compound's known physicochemical properties, presents a detailed, step-by-step experimental protocol based on the isothermal equilibrium method, and offers insights into the anticipated solubility trends based on its molecular structure. This guide is intended to empower researchers, scientists, and development professionals with the necessary tools and rationale to generate reliable and reproducible solubility data, thereby accelerating research and development efforts.

The Context: Phosphine Oxides in Modern Chemistry

The Role of the Phosphine Oxide Moiety

Phosphine oxides represent a unique class of organophosphorus compounds characterized by a tetrahedral phosphorus center double-bonded to an oxygen atom. The P=O bond is highly polar and the oxygen atom serves as a potent hydrogen bond acceptor.[1] This structural feature imparts distinct physicochemical properties, including chemical stability and increased polarity compared to analogous amides or sulfonamides.[1] In the realm of medicinal chemistry, the incorporation of a phosphine oxide group into a drug candidate has been shown to dramatically increase aqueous solubility and decrease lipophilicity, which can lead to improved metabolic stability and bioavailability.[1] A notable example is the FDA-approved anti-cancer drug Brigatinib, which features a phosphine oxide fragment.[1]

This compound: A Profile

This compound (CAS RN: 187344-92-9) is a solid, crystalline compound at room temperature.[2] Its structure consists of a central polar phosphine oxide group flanked by two bulky, nonpolar 3,5-dimethylphenyl (xylyl) rings. This amphipathic nature suggests a nuanced solubility profile, with expected miscibility in a range of organic solvents but limited solubility in highly polar solvents like water. Understanding this profile is critical for its use as a ligand, catalyst, or synthetic intermediate.[3]

Why Solubility Data is Mission-Critical

For professionals in research and drug development, solubility is not merely a physical constant; it is a critical parameter that dictates:

-

Reaction Conditions: Selecting an appropriate solvent to ensure all reactants are in the same phase is fundamental for reaction kinetics and yield.

-

Purification: Processes like crystallization and chromatography are entirely dependent on differential solubility of the target compound and impurities.

-

Formulation: For any potential therapeutic or material application, the ability to dissolve the compound in a suitable vehicle at a desired concentration is paramount.

-

In-vitro Assays: Biological screening requires compounds to be solubilized, typically in solvents like DMSO, for accurate and reproducible results.[4]

Given the lack of consolidated solubility data for this compound, the following sections provide a robust methodology for its determination.

Physicochemical Characteristics

A summary of the known physical and chemical properties of this compound is essential for designing a solubility study. These properties influence solvent selection and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 187344-92-9 | [2][5] |

| Molecular Formula | C₁₆H₁₉OP | [2][3] |

| Molecular Weight | 258.3 g/mol | [3][6] |

| Appearance | White to off-white solid, powder, or crystal | [2] |

| Melting Point | 82-84 °C | [2][3] |

| Boiling Point | 414.8 °C at 760 mmHg | [2][3] |

| Computed XLogP3 | 3.9 | [3][5] |

The high XLogP3 value suggests a lipophilic character, predicting poor solubility in water but favorable solubility in less polar organic solvents.[3][5] The melting point of 82-84 °C is an important consideration for the thermal stability of the compound during solubility experiments.[2][3]

Experimental Protocol for Solubility Determination

This section details a step-by-step methodology for determining the equilibrium solubility of this compound in various solvents. The isothermal equilibrium (shake-flask) method is described, as it is considered the "gold standard" for its reliability and direct measurement of saturation.

Principle of the Method

The principle is straightforward: an excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. At this point, the solution is saturated. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the compound in the clear supernatant is quantified. This concentration represents the solubility of the compound in that solvent at that specific temperature.

Materials and Reagents

-

Solute: this compound, purity >96%

-

Solvents: A range of analytical or HPLC-grade solvents should be selected to cover different polarity classes:

-

Polar Protic: Water, Ethanol, Methanol

-

Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF)

-

Nonpolar: Toluene, Hexanes, Dichloromethane

-

-

Equipment:

-

Analytical balance (4-decimal place)

-

Thermostatic shaker or orbital incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

-

Glass vials (e.g., 4 mL or 8 mL) with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a Gravimetric setup (drying oven, desiccator)

-

Step-by-Step Experimental Workflow

Step 1: Preparation

-

Accurately weigh an excess amount of this compound (e.g., ~20-50 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Precisely add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

Causality: Using an excess of solid is the core principle of the equilibrium method. It guarantees that the dissolution process continues until the solution is fully saturated, providing a true measure of maximum solubility.

Step 2: Equilibration

-

Securely cap the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 48 hours). A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

Causality: Constant temperature is critical because solubility is temperature-dependent. Agitation ensures continuous interaction between the solid and the solvent, accelerating the approach to equilibrium. 48 hours is often sufficient to ensure equilibrium is reached for complex organic molecules.

Step 3: Phase Separation

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for at least 1-2 hours to allow larger particles to settle.

-

To remove all undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Alternatively, carefully draw the supernatant through a syringe filter (0.22 µm) into a clean collection vial.

Causality: This step is the most critical for accuracy. Any suspended solid particles carried over into the sample for analysis will artificially inflate the measured concentration. Centrifugation followed by filtration provides a robust method for obtaining a clear, particle-free saturated solution.

Step 4: Quantification

-

Method A: Gravimetric Analysis (for non-volatile solutes in volatile solvents)

-

Accurately transfer a known volume or mass of the clear supernatant to a pre-weighed vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature well below the compound's melting point.

-

Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature and then weigh it.

-

The difference in mass corresponds to the amount of dissolved solute.

-

-

Method B: HPLC-UV Analysis (preferred for higher accuracy and lower concentrations)

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Take a precise aliquot of the clear supernatant and dilute it with the same solvent to fall within the linear range of the calibration curve.

-

Inject the diluted sample and the calibration standards into the HPLC system.

-

Determine the concentration from the calibration curve based on the peak area.

-

Causality: HPLC-UV is generally superior as it is more sensitive and specific, allowing for the determination of solubility in solvents where it is very low. Gravimetric analysis is simpler but less sensitive and only suitable when solubility is high and the solvent is easily evaporated.

Step 5: Data Calculation

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Gravimetric: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant taken in mL)

-

HPLC: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for determining equilibrium solubility.

Concluding Remarks

References

-

This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

bis[3,5-bis(trifluoromethyl)phenyl]phosphine. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 9, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]

-

Solubilities of Triphenylphosphine Oxide in Selected Solvents. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. (n.d.). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]

-

Rapid method for the determination of some organophosphorus insecticides in a small amount of serum in emergency and occupational toxicology cases. (n.d.). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]

-

Solubility Tests for Organic Compounds. (2021, March 24). YouTube. Retrieved January 9, 2026, from [Link]

Sources

1H NMR spectrum of Bis(3,5-dimethylphenyl)phosphine oxide

An In-depth Technical Guide to the ¹H NMR Spectrum of Bis(3,5-dimethylphenyl)phosphine Oxide

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles, practical experimental protocols, and detailed spectral interpretation of this organophosphorus compound. We will explore the structural and electronic factors that dictate the chemical shifts, multiplicities, and coupling constants observed in the spectrum, offering a self-validating framework for the compound's structural elucidation.

Introduction: The Significance of this compound

This compound is an organophosphorus compound with the chemical formula C₁₆H₁₉OP.[1][2][3][4] As a secondary phosphine oxide, it features a tetrahedral phosphorus center bonded to an oxygen atom, a hydrogen atom, and two 3,5-dimethylphenyl (xylyl) groups.[5] These compounds are valuable building blocks in organic synthesis, serving as precursors to ligands for catalysis and as intermediates in the synthesis of more complex molecules.[6]

¹H NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of such molecules. The unique magnetic properties of the phosphorus-31 (³¹P) nucleus, which is 100% abundant and has a spin of I = ½, introduce characteristic couplings to nearby protons, providing a definitive structural signature. This guide will systematically deconstruct the ¹H NMR spectrum to reveal the molecule's intricate structural details.

Molecular Structure and Proton Environments

To predict and interpret the ¹H NMR spectrum, a thorough understanding of the molecule's structure and symmetry is essential.

Structural Analysis

The molecule possesses a plane of symmetry that bisects the H-P=O group, rendering the two 3,5-dimethylphenyl rings chemically equivalent. Furthermore, within each aromatic ring, a local C₂ axis of symmetry makes the two methyl groups and the two ortho protons (H-2', H-6') equivalent.

This symmetry simplifies the ¹H NMR spectrum by reducing the number of unique proton signals. We can identify four distinct proton environments:

-

The P-H Proton: The single proton directly attached to the phosphorus atom.

-

Aromatic Protons (Ortho): The four protons at the 2, 6, 2', and 6' positions, ortho to the phosphorus substituent.

-

Aromatic Proton (Para): The two protons at the 4 and 4' positions, para to the phosphorus substituent.

-

Methyl Protons: The twelve protons of the four equivalent methyl groups.

Visualization of Proton Environments

The following diagram illustrates the molecular structure and labels the distinct proton environments.

Caption: Standard workflow for ¹H NMR analysis.

Detailed Steps

-

Sample Preparation: Accurately weigh 5-10 mg of this compound solid. [1]2. Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice, as the compound is readily soluble and the residual solvent peak at 7.26 ppm provides a convenient chemical shift reference. [7][8]3. Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Ensure complete dissolution by gentle vortexing.

-

Transfer: Transfer the solution into a standard 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the field frequency using the deuterium signal of the CDCl₃ solvent.

-

Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

-

Processing:

-

Perform a Fourier transform on the resulting Free Induction Decay (FID).

-

Apply phase correction to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm. [7] * Integrate the area of all signals corresponding to the compound.

-

Interpreting the Spectrum: A Self-Validating System

The combination of chemical shift, integration, and multiplicity for each signal must logically correspond to the proposed structure.

Summary of Expected Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃.

| Signal Assignment | Integration (Number of ¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| H-P | 1H | ~8.0 - 8.5 | Doublet (d) | ¹JP-H ≈ 450 - 500 |

| H-ortho | 4H | ~7.4 - 7.6 | Multiplet (m) | ³JP-H, ⁴JH-H |

| H-para | 2H | ~7.1 - 7.3 | Singlet (s) or Triplet (t) | ⁴JH-H |

| H-Methyl | 12H | ~2.3 - 2.4 | Singlet (s) | - |

| Residual Solvent | - | 7.26 | Singlet (s) | - |

Note: These are typical values. Actual chemical shifts can vary slightly based on concentration and solvent. [8]

Analysis Logic

-

Identify the P-H Doublet: The most telling signal is the large doublet far downfield. Its integration of 1H and massive coupling constant (hundreds of Hz) is unambiguous proof of the H-P(O) moiety. [9][10]2. Analyze the Aromatic Region: Look for signals between 7.0 and 8.0 ppm integrating to a total of 6H. The relative positions (ortho protons typically downfield of para) and multiplicities should align with the substitution pattern.

-

Confirm the Methyl Singlet: A large singlet integrating to 12H in the benzylic region (~2.3 ppm) confirms the presence of four equivalent methyl groups.

-

Check for Consistency: The sum of all integrations must match the total number of protons in the molecule (19H). The observed couplings and chemical shifts must be chemically plausible and consistent with the electronic effects of the phosphine oxide group. [11]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that, when analyzed systematically, serves as a powerful tool for identity confirmation and purity analysis. The four key signals—a large P-H doublet, two distinct aromatic multiplets, and a sharp 12H methyl singlet—create a unique spectral fingerprint. By understanding the underlying principles of chemical shift and spin-spin coupling, particularly the influence of the ³¹P nucleus, researchers can interpret this spectrum with high confidence, ensuring the integrity of their chemical studies.

References

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR) . (2021). YouTube. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds . (2024). Chemistry LibreTexts. Retrieved from [Link]

-

This compound . PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . Millersville University. Retrieved from [Link]

-

Electronic Supplementary Information for "Efficient and General Palladium-Catalyzed Desymmetrization of meso-Anhydrides" . The Royal Society of Chemistry. Retrieved from [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy . (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Notes on NMR Solvents . University of Wisconsin-Madison. Retrieved from [Link]

-

Aromatic 1HNMR signals of compounds (a) 1a and (b) 1b . (2019). ResearchGate. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

-

Liu, Y., Wang, T., et al. (2022). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins . Polymers, 14(23), 5195. Retrieved from [Link]

-

NMR Proton Shifts for Residual Solvent Impurities . University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Coupling constant in 1H NMR with phosphorus . (2016). Chemistry Stack Exchange. Retrieved from [Link]

-

Nixon, J. F., & Swain, J. R. (1972). Phosphorus–phosphorus coupling constants in trifluoromethylphosphine group VIA metal complexes . Journal of the Chemical Society, Dalton Transactions, (10), 1038-1043. Retrieved from [Link]

-

Phosphine oxides . Wikipedia. Retrieved from [Link]

-

Gushchin, P. V., et al. (2022). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy . Molecules, 27(1), 25. Retrieved from [Link]

-

Jones, C., et al. (2022). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes . Inorganics, 10(11), 209. Retrieved from [Link]

-

This compound . LookChem. Retrieved from [Link]

Sources

- 1. file.leyan.com [file.leyan.com]

- 2. This compound | 187344-92-9 [sigmaaldrich.com]

- 3. This compound , 97% , 187344-92-9 - CookeChem [cookechem.com]

- 4. 187344-92-9 | this compound - AiFChem [aifchem.com]

- 5. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. chem.washington.edu [chem.washington.edu]

- 9. rsc.org [rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. m.youtube.com [m.youtube.com]

A Guide to the ³¹P NMR Analysis of Bis(3,5-dimethylphenyl)phosphine Oxide: From Theoretical Prediction to Practical Application

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of Bis(3,5-dimethylphenyl)phosphine oxide. While ³¹P NMR is a definitive tool for the structural characterization of organophosphorus compounds, its power lies not just in the final spectral value but in the rigorous application of theoretical principles and experimental design. This document moves beyond a simple data sheet to offer researchers, scientists, and drug development professionals an in-depth perspective on the factors governing the chemical shift of diarylphosphine oxides, a detailed protocol for acquiring high-quality spectra, and insights into spectral interpretation for purity assessment. By synthesizing foundational NMR theory with practical, field-proven methodologies, this guide serves as an essential resource for the robust analysis of this and related compounds.

Introduction: The Significance of Diarylphosphine Oxides and ³¹P NMR

Diarylphosphine oxides are a cornerstone of modern synthetic chemistry, serving as critical ligands in catalysis, precursors for functional materials, and key intermediates in pharmaceutical synthesis. The phosphorus(V) center in these molecules is a unique probe of the local chemical environment. Among the array of analytical techniques available, ³¹P NMR spectroscopy stands out for its direct, sensitive, and unambiguous window into the state of the phosphorus atom.[1]

The ³¹P nucleus possesses a nuclear spin of ½ and a natural abundance of 100%, making it an ideal NMR-active nucleus that provides sharp, easily interpretable signals without the need for isotopic enrichment.[1][2] The chemical shift (δ) is highly sensitive to the electronic and steric environment of the phosphorus atom, making it a powerful tool for:

-

Structural Verification: Confirming the successful synthesis of the target molecule.

-

Purity Assessment: Detecting phosphorus-containing starting materials, byproducts, or degradation products.[3]

-

Reaction Monitoring: Tracking the progress of reactions involving the phosphine oxide moiety in real-time.[4]

This guide focuses specifically on this compound, providing the necessary scientific framework to confidently acquire and interpret its ³¹P NMR spectrum.

Foundational Principles: What Governs the ³¹P Chemical Shift?

The position of a signal in a ³¹P NMR spectrum, its chemical shift, is not arbitrary. It is a precise measure of the magnetic environment of the nucleus, referenced against a standard.[5] The universally accepted primary reference for ³¹P NMR is an external sample of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[5][6] Signals appearing at higher frequency are designated with a positive (downfield) shift, while those at lower frequency have a negative (upfield) shift.

For a phosphine oxide, several key factors dictate the observed chemical shift:

-

Oxidation State and Coordination: The pentavalent, tetracoordinated phosphorus center in a phosphine oxide is significantly deshielded (shifted downfield) compared to its trivalent phosphine precursor. The oxidation of a phosphine to its corresponding oxide typically results in a large downfield shift, a clear diagnostic marker for this transformation.[4]

-

Electronic Effects of Substituents: The electron density at the phosphorus nucleus is modulated by the substituents on the phenyl rings. Electron-withdrawing groups tend to deshield the phosphorus nucleus, shifting the signal downfield. Conversely, electron-donating groups increase shielding and shift the signal upfield.

-

Solvent Effects and Hydrogen Bonding: The P=O bond is a potent hydrogen bond acceptor. In protic or hydrogen-bond-donating solvents, the formation of hydrogen bonds to the oxygen atom withdraws electron density from the phosphorus center, leading to a significant downfield shift.[7][8] This effect makes the choice of NMR solvent a critical experimental parameter that must always be reported.

Predicting the Chemical Shift of this compound

The two methyl groups at the 3- and 5-positions of each phenyl ring are weakly electron-donating through induction. This effect slightly increases the electron density at the phosphorus atom compared to an unsubstituted phenyl ring, leading to increased shielding. Therefore, the ³¹P NMR signal for this compound is expected to be shifted slightly upfield (to a lower δ value) compared to triphenylphosphine oxide.

The following table summarizes the reported chemical shifts for relevant analogues, providing a basis for our prediction.

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | Rationale for Comparison |

| Triphenylphosphine oxide | CDCl₃ | ~21.5 - 30.0 | The most common structural analogue.[9][10] |

| Tris(4-methoxyphenyl)phosphine oxide | CDCl₃ | 20.7 | Methoxy group is a strong electron-donating group, causing an upfield shift. |

| (4-Methylphenyl)diphenylphosphine oxide | DMSO-d₆ | 23.31 | Single methyl group provides a reference for a weaker electron-donating effect.[11] |

| (4-Methoxyphenyl)diphenylphosphine oxide | DMSO-d₆ | 21.82 | Methoxy group provides a reference for a stronger electron-donating effect.[11] |

Prediction: Based on the data, the ³¹P NMR chemical shift for this compound in a non-hydrogen-bonding solvent like CDCl₃ is predicted to lie in the range of δ 20 – 28 ppm . The exact value will be influenced by concentration and the specific deuterated solvent used.

A Validated Protocol for ³¹P NMR Spectrum Acquisition

This section provides a self-validating, step-by-step protocol for obtaining a high-quality, reproducible ³¹P{¹H} NMR spectrum. The causality behind each step is explained to ensure scientific integrity.

Workflow Overview

Caption: Standard workflow for acquiring a referenced ³¹P NMR spectrum.

Part A: Sample Preparation

-

Analyte Solution: Dissolve approximately 5-15 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12] Ensure the solid is fully dissolved.

-

Causality: Using a deuterated solvent is essential for the spectrometer's lock system, which maintains magnetic field stability. Chloroform-d (CDCl₃) is a good first choice for its non-protic nature. DMSO-d₆ can be used for less soluble compounds but may engage in hydrogen bonding.

-

-

External Reference: Prepare a sealed capillary insert containing 85% H₃PO₄.[6][13]

-

Assembly: Carefully place the sealed capillary into the NMR tube containing the analyte solution.

Part B: Spectrometer Setup

-

Instrument Configuration: Ensure the spectrometer is equipped with a broadband probe capable of observing the ³¹P frequency. Select the appropriate ³¹P experiment in the acquisition software.[6]

-

Lock and Shim: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal from the solvent. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field.

-

Causality: A homogeneous magnetic field is critical for obtaining sharp spectral lines and high resolution.

-

Part C: Acquisition Parameters

-

Proton Decoupling: Use a standard proton-decoupled pulse sequence. This simplifies the spectrum by collapsing any P-H couplings, resulting in a single sharp peak for the phosphorus atom.[2]

-

Causality: Proton decoupling irradiates protons with a broad frequency band, removing their spin-spin coupling interaction with the phosphorus nucleus. This enhances signal-to-noise and simplifies interpretation.

-

-

Relaxation Delay (D1): Set a sufficient relaxation delay (D1) between pulses, typically 5-10 seconds for ³¹P nuclei in phosphine oxides.

-

Causality: ³¹P nuclei can have long longitudinal relaxation times (T₁). A sufficient delay ensures the nuclei have returned to thermal equilibrium before the next pulse, which is crucial for accurate signal integration if quantitative analysis is needed. For simple characterization, a shorter delay may be acceptable.

-

-

Number of Scans (NS): Acquire a suitable number of scans (e.g., 64 or 128) to achieve an adequate signal-to-noise ratio.

Part D: Data Processing

-

Fourier Transform: The raw data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are purely absorptive. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the spectrum by setting the peak corresponding to the external 85% H₃PO₄ standard to 0.0 ppm. The chemical shift of the this compound can then be read directly.

Spectral Interpretation: Beyond the Chemical Shift

A properly acquired ³¹P{¹H} NMR spectrum of pure this compound should consist of a single, sharp singlet. The true analytical value of the spectrum, however, lies in its ability to reveal impurities.

-

Unreacted Starting Material: If the phosphine oxide was synthesized via oxidation of the corresponding bis(3,5-dimethylphenyl)phosphine, any unreacted phosphine would appear as a separate signal significantly upfield, typically in the range of δ -5 to -10 ppm.

-

Other Phosphorus Byproducts: The wide chemical shift range of ³¹P NMR allows for easy identification of other phosphorus-containing species that might arise from side reactions.[1] A "clean" spectrum with only one major peak is a strong indicator of high purity with respect to phosphorus-containing contaminants.[3]

Conclusion